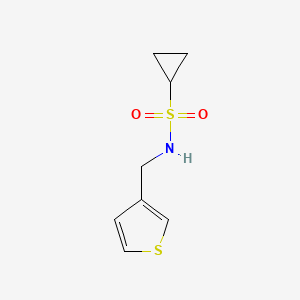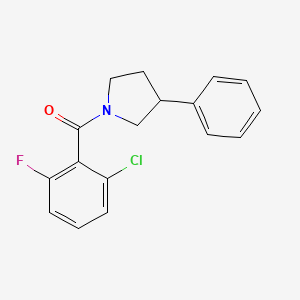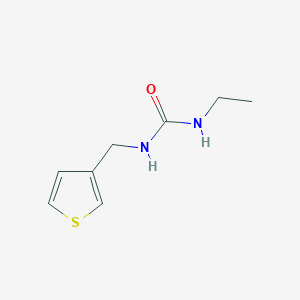
N-(thiophen-3-ylmethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiophen-3-ylmethyl)cyclopropanesulfonamide is a compound that features a thiophene ring attached to a cyclopropane sulfonamide group. Thiophene is a five-membered heteroaromatic ring containing sulfur, which is known for its stability and electronic properties. The cyclopropane sulfonamide group adds unique chemical characteristics, making this compound of interest in various fields of research.
Mechanism of Action
Target of Action
N-(thiophen-3-ylmethyl)cyclopropanesulfonamide is a synthetic thiophene derivative . Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in biological and physiological functions .
Biochemical Pathways
Thiophene derivatives are known to impact a wide range of pathways due to their diverse therapeutic properties .
Result of Action
Thiophene derivatives are known to have a wide range of effects due to their diverse therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)cyclopropanesulfonamide typically involves the reaction of thiophen-3-ylmethylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Thiophen-3-ylmethylamine
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
N-(thiophen-3-ylmethyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific electronic properties due to the presence of the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-2-ylmethyl)cyclopropanesulfonamide
- N-(thiophen-3-ylmethyl)benzenesulfonamide
- N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
Uniqueness
N-(thiophen-3-ylmethyl)cyclopropanesulfonamide is unique due to the combination of the thiophene ring and the cyclopropane sulfonamide group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c10-13(11,8-1-2-8)9-5-7-3-4-12-6-7/h3-4,6,8-9H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEUZKHCBNVZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6582014.png)
![4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B6582016.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582024.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6582048.png)
![N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B6582054.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6582059.png)
![3-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6582067.png)
![ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate](/img/structure/B6582086.png)
![4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B6582093.png)

![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}propane-1-sulfonamide](/img/structure/B6582125.png)
![2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6582132.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B6582136.png)
